molecular formula C31H33F2N7O3 B15140733 KRAS G12D inhibitor 13

KRAS G12D inhibitor 13

Cat. No.: B15140733
M. Wt: 589.6 g/mol
InChI Key: GWDIBFOCNIJWFJ-HMFYCAOWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KRAS G12D inhibitor 13 is a small molecule designed to target the KRAS G12D mutation, a common oncogenic driver in various cancers, particularly pancreatic cancer. This mutation results in the substitution of glycine with aspartic acid at position 12 of the KRAS protein, leading to continuous activation of downstream signaling pathways that promote uncontrolled cell proliferation and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12D inhibitor 13 typically involves structure-based virtual screening and molecular dynamics simulations to identify potential lead compounds . The synthetic route often includes the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route under optimized conditions to ensure high yield and purity. This typically includes:

Chemical Reactions Analysis

Types of Reactions

KRAS G12D inhibitor 13 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

KRAS G12D inhibitor 13 has a wide range of scientific research applications, including:

Biological Activity

The KRAS G12D mutation is a significant oncogenic driver found in various cancers, particularly pancreatic ductal adenocarcinoma (PDAC). Developing effective inhibitors targeting this mutation has been a critical focus in cancer research, with recent advancements leading to the identification of potent compounds, including KRAS G12D inhibitor 13, also known as MRTX1133. This article reviews the biological activity of MRTX1133, highlighting its mechanism of action, efficacy in preclinical models, and potential for clinical application.

MRTX1133 is a non-covalent small molecule inhibitor specifically designed to target the KRAS G12D mutation. Its mechanism involves:

  • Binding Affinity : MRTX1133 exhibits a binding affinity for the GDP-bound inactive form of KRAS G12D with a half-maximal inhibitory concentration (IC50) below 2 nM, demonstrating high selectivity compared to wild-type KRAS .
  • Inhibition of Signaling Pathways : The compound effectively inhibits downstream signaling pathways associated with KRAS activation, including the MAPK and PI3K/AKT pathways, which are crucial for tumor growth and survival .

In Vitro Studies

MRTX1133 has shown promising results in various in vitro assays:

  • Cell Proliferation : In a panel of 25 KRAS G12D-mutant cancer cell lines, MRTX1133 demonstrated a median IC50 of 6.1 nM, indicating potent anti-proliferative activity .
  • Selectivity : The inhibitor was significantly less effective in non-KRAS G12D mutant cell lines, with median IC50 values exceeding 3000 nM, underscoring its selectivity for KRAS G12D .

In Vivo Studies

The efficacy of MRTX1133 has been validated in several xenograft models:

  • Tumor Regression : In a xenograft model using human HPAC cells (KRAS G12D), MRTX1133 treatment resulted in an 85% regression rate at a dose of 30 mg/kg administered twice daily .
  • Mechanistic Insights : The treatment led to reduced levels of phosphorylated ERK and S6 proteins, indicating decreased KRAS activity and increased apoptosis within tumor tissues .

Impact on Tumor Microenvironment

Recent studies have highlighted the broader effects of MRTX1133 on the tumor microenvironment:

  • Immune Modulation : Inhibition of KRAS G12D significantly increased intratumoral CD8+ T cells and decreased myeloid cell infiltration. This immune reprogramming suggests potential synergy with immune checkpoint blockade therapies .
  • Fibroblast Reprogramming : MRTX1133 treatment also altered cancer-associated fibroblasts, potentially enhancing anti-tumor immunity and promoting tumor regression .

Case Studies

  • Pancreatic Cancer Model : In a study involving multiple PDAC models, MRTX1133 not only inhibited tumor growth but also induced FAS expression in cancer cells, facilitating CD8+ T cell-mediated death. This highlights its potential as part of combination therapies with immune checkpoint inhibitors .
  • Colorectal Cancer Synergy : A combination study showed that MRTX1133 synergizes with 5-fluorouracil (5-FU), enhancing anti-tumor efficacy at lower doses than typically required for either agent alone .

Data Summary

The following table summarizes key biological activity data for MRTX1133:

Study TypeModel TypeIC50 (nM)Efficacy Observations
In VitroKRAS G12D Mutant Cell Lines6.1High selectivity over non-mutant lines
In VivoXenograft Models (HPAC Cells)<285% tumor regression at 30 mg/kg
Immune ResponsePDAC ModelsN/AIncreased CD8+ T cells; decreased myeloid cells
Combination TherapyPDAC & Colon Cancer ModelsN/AEnhanced efficacy with 5-FU

Properties

Molecular Formula

C31H33F2N7O3

Molecular Weight

589.6 g/mol

IUPAC Name

4-[(2R,6R)-4-[(2S)-aziridine-2-carbonyl]-2,6-dimethylpiperazin-1-yl]-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-2-one

InChI

InChI=1S/C31H33F2N7O3/c1-15(2)25-27(16(3)9-10-34-25)40-28-19(11-21(33)26(36-28)24-20(32)7-6-8-23(24)41)29(37-31(40)43)39-17(4)13-38(14-18(39)5)30(42)22-12-35-22/h6-11,15,17-18,22,35,41H,12-14H2,1-5H3/t17-,18-,22+/m1/s1

InChI Key

GWDIBFOCNIJWFJ-HMFYCAOWSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@H](N1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C)C(=O)[C@@H]6CN6

Canonical SMILES

CC1CN(CC(N1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C)C(=O)C6CN6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.